2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
2-Cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic small molecule characterized by a bicyclic 2,3-dihydroimidazo[2,1-b]thiazole core linked to a phenylacetamide moiety via a para-substituted phenyl group.
Properties
IUPAC Name |
2-cyclohexyl-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18(12-14-4-2-1-3-5-14)20-16-8-6-15(7-9-16)17-13-22-10-11-24-19(22)21-17/h6-9,13-14H,1-5,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHAIFSILFUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that the thiazole ring, a key component of this compound, is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These properties could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth.
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia. This suggests that the compound may have potential as an antitumor agent.
Biological Activity
2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and an acetamide functional group. Its unique structural characteristics may confer significant biological properties, particularly in the context of cancer treatment and other therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Cyclohexyl Group : Contributes to the lipophilicity of the compound.
- Imidazo[2,1-b]thiazole Moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Phenyl Ring : Often involved in interactions with biological targets.
Anticancer Properties
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and others.
- IC50 Values : Indicate potent activity; for example, compounds with similar structures have shown IC50 values as low as 0.95 µM against A549 cells .
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | < 5 | Inhibition of cell proliferation |
| Similar Imidazo[2,1-b]thiazole Derivative | A549 | 0.95 | Induction of apoptosis |
| Another Analog | HCT116 | 26 | Targeting Aurora-A kinase |
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in tumor growth and metastasis .
- Induction of Apoptosis : Evidence suggests that compounds with imidazo[2,1-b]thiazole frameworks can trigger apoptotic pathways in cancer cells .
Case Studies
Several case studies highlight the potential of this compound and its analogs in clinical settings:
-
Study on MDA-MB-231 Cells :
- Objective : Evaluate cytotoxicity and mechanism.
- Findings : The compound significantly reduced cell viability at concentrations below 5 µM, suggesting a strong potential for development as an anticancer agent.
- Antimicrobial Activity Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on synthetic methodologies, physicochemical properties, and biological activities.
Physicochemical and Spectroscopic Properties
- Melting Points: The target compound’s cyclohexyl group may reduce melting points compared to planar aromatic substituents. For example, sulfamoylphenyl analogs melt at 147.1°C , while bulkier triazinoquinazoline derivatives exhibit higher melting points (262–270°C) .
- Spectroscopic Data : The acetamide moiety in the target compound would likely show characteristic IR peaks at ~1689 cm⁻¹ (C=O stretch) and 1H-NMR signals near δ 2.3 ppm (CH3) and δ 4.1 ppm (CH2), similar to benzo[d]thiazole derivatives .
Crystallographic and Structural Insights
The fluorophenyl analog (C24H18F2N4OS) crystallizes in a monoclinic system (space group Cc), with unit cell dimensions a = 4.9179 Å and b = 23.592 Å . Such data highlight the structural rigidity imparted by aromatic substituents, which may contrast with the conformational flexibility of the cyclohexyl group in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
